molecular formula C24H24N2OS B2836621 N-[3-(1,3-benzothiazol-2-yl)phenyl]adamantane-1-carboxamide CAS No. 300818-58-0

N-[3-(1,3-benzothiazol-2-yl)phenyl]adamantane-1-carboxamide

Cat. No. B2836621
CAS RN: 300818-58-0
M. Wt: 388.53
InChI Key: FNGNLSNEOJWXQY-UHFFFAOYSA-N
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Description

Benzothiazole is a bicyclic compound that is part of many synthetic and natural products . It’s often used in medicinal chemistry due to its diverse biological activities, such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory properties .


Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be characterized using techniques such as FTIR, 1 H-NMR, 13 C-NMR and HRMS spectral data .

Scientific Research Applications

Catalytic Synthesis Applications

  • Catalytic Synthesis of N-Aryladamantane-1-carboxamides : A study by Shishkin et al. (2020) demonstrated the synthesis of N-Aryl(benzyl)adamantane-1-carboxamides using phosphorus trichloride. This method achieved 54-87% yields, indicating its efficiency in producing carboxamides (Shishkin et al., 2020).

Synthesis of Derivatives

  • Synthesis of Benzimidazole and Oxadiazole Derivatives : Soselia et al. (2020) synthesized a series of benzimidazole-carboxamide, carbohydrazide, and oxadiazole derivatives featuring the adamantane moiety. This synthesis involved a direct condensation/cyclization reaction, highlighting the versatility of adamantane in chemical syntheses (Soselia et al., 2020).

Magnetic Susceptibility and Molecular Behavior

  • Study of Columnar π-Stacking : Constantinides et al. (2016) researched 3-Adamantyl-1-phenyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl, finding it crystallizes as chains of radicals. This study is significant for understanding the paramagnetic behavior of such molecules (Constantinides et al., 2016).

Antiviral Applications

  • Anti-Influenza Virus Activity : Göktaş et al. (2012) developed 1-adamantyl substituted N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives with significant antiviral activity against influenza A and B viruses. This underscores the potential of adamantane derivatives in antiviral drug development (Göktaş et al., 2012).

Ceramide Metabolism

  • Ceramide Kinase Inhibitor : Graf et al. (2008) identified adamantane-1-carboxylic acid (2-benzoylamino-benzothiazol-6-yl)amide as a potent Ceramide kinase inhibitor. This finding is crucial for controlling ceramide levels, with implications in various biological processes (Graf et al., 2008).

Interaction Analysis

  • Noncovalent Interactions in Thiadiazole Derivatives : El-Emam et al. (2020) synthesized and analyzed three adamantane-1,3,4-thiadiazole derivatives. Their study provided valuable insights into the nature of noncovalent interactions within these compounds (El-Emam et al., 2020).

Future Directions

Given the wide range of biological activities of benzothiazole derivatives, there is significant potential for future research in this area. This could include the synthesis of new derivatives, investigation of their mechanisms of action, and exploration of their potential therapeutic applications .

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2OS/c27-23(24-12-15-8-16(13-24)10-17(9-15)14-24)25-19-5-3-4-18(11-19)22-26-20-6-1-2-7-21(20)28-22/h1-7,11,15-17H,8-10,12-14H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNGNLSNEOJWXQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=CC(=C4)C5=NC6=CC=CC=C6S5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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